molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2991705
CAS No.: 896324-57-5
M. Wt: 311.36
InChI Key: KYSZKVAKDXCYGR-UHFFFAOYSA-N
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Description

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a phenacylsulfanyl moiety at position 2. This scaffold is part of a broader class of pyridotriazinones, which are recognized for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

The compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, similar to methods used for structurally related derivatives. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups at position 7 in analogs such as 2-diethylamino-4H-7-(Het)arylpyrido[1,2-a][1,3,5]triazin-4-ones . Spectroscopic characterization (¹H NMR, ¹³C NMR, MS) confirms the presence of the methyl and phenacylsulfanyl substituents, with key signals expected near δ 2.20–2.30 ppm (methyl) and δ 4.50–5.00 ppm (sulfanyl-CH₂) in ¹H NMR .

Properties

IUPAC Name

7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZKVAKDXCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321317
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896324-57-5
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and a thiol can lead to the formation of the desired triazine derivative. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its unique structure and biological activity make it a target for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial research.

    Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Phenacylsulfanyl and thioxo groups reduce solubility but improve membrane permeability, critical for antimicrobial activity .

Thermal Stability: Halogenated derivatives (e.g., 7-Cl, 7-Br) exhibit higher melting points (>150°C) due to increased molecular rigidity . Alkylamino-substituted analogs (e.g., diethylamino) have lower melting points (~124–160°C) .

Biological Activity :

  • Antimicrobial : Thioxo and sulfanyl derivatives show broad-spectrum activity against Gram-positive bacteria, likely via enzyme inhibition .
  • Anticancer : Aryl-substituted derivatives (e.g., thiophenyl) demonstrate cytotoxicity in cancer cell lines, possibly through kinase inhibition .

Physicochemical Data

Parameter 7-Methyl-2-phenacylsulfanyl 2-Diethylamino-7-iodo 7-Chloro-2-thioxo
Melting Point ~150–170°C (predicted) 146°C >200°C
¹H NMR (δ, ppm) 2.25 (s, 3H, Me), 4.80 (s, 2H) 1.11 (t, 6H), 3.57 (m, 4H) 7.15–8.20 (aromatic H)
MS (m/z) ~350–400 (M⁺) 343.8 (M⁺) 295–297 (M⁺)

Research Findings and Implications

  • Antimicrobial Potential: Phenacylsulfanyl derivatives are hypothesized to inhibit bacterial dihydrofolate reductase (DHFR) due to structural similarity to trimethoprim analogs .
  • Drug Design: The rigid pyridotriazinone core enables planar stacking with biological targets, while substituent flexibility allows tuning of pharmacokinetic properties .
  • Biomarker Discovery: 7-Chloro-2-thioxo derivatives are under investigation as non-invasive biomarkers for fatty liver disease .

Biological Activity

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₀H₈N₄OS
  • Molecular Weight : 232.26 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The process often includes the introduction of a phenacyl group and a methyl group at specific positions on the triazine ring. Detailed synthetic routes can be found in specialized literature and patents.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 µg/mL
Staphylococcus aureus0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that it inhibits the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0
HeLa (cervical cancer)15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, leading to disruption in DNA replication.
  • Apoptosis Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy against clinical isolates of resistant strains. The results demonstrated that the compound effectively inhibited growth and biofilm formation.
  • Cancer Cell Line Studies : Investigations into its anticancer properties revealed that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis.

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